1H-Pyrrole-2-carbonitrile, 5-chloro-
Description
Foundational Aspects of Pyrrole (B145914) Heterocycles
Pyrrole is a fundamental five-membered heterocyclic organic compound with the chemical formula C₄H₄NH. mdpi.com It consists of a planar ring of four carbon atoms and one nitrogen atom. beilstein-journals.org This structure is aromatic, a property conferred by the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen's lone pair) across the ring, which satisfies Hückel's rule for aromaticity. mdpi.com This aromatic character is a defining feature, granting the pyrrole ring significant stability. bldpharm.com
Unlike many amines, pyrrole is an extremely weak base because the nitrogen lone pair is involved in the aromatic system, making it unavailable for protonation without disrupting the aromaticity. mdpi.comgoogle.com Conversely, the N-H proton is weakly acidic. mdpi.com The pyrrole ring is electron-rich, making it highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. mdpi.comgoogle.com These reactions typically occur at the C2 or C5 positions (the α-carbons adjacent to the nitrogen), as the cationic intermediate formed during substitution at these positions is more stabilized by resonance than the intermediate formed from attack at the C3 or C4 positions (β-carbons). google.com
The Significance of Halogenation in Pyrrole Ring Systems
Halogenation is a chemical reaction that introduces one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound. nih.gov In pyrrole chemistry, this process creates halogenated pyrroles, which are valuable building blocks in organic synthesis. nih.gov These compounds serve as versatile intermediates for creating more complex molecules through further reactions. nih.gov
The introduction of halogens to the pyrrole ring is particularly significant in medicinal chemistry. Halogen-substituted pyrrole motifs are integral components of numerous bioactive natural products and synthetic compounds, including anti-infective and antiviral agents. nih.govmbbcollege.in For instance, halogenated pyrrole-2-carboxamides are found in several marine natural products with notable biological activity. mbbcollege.in While pyrrole is highly reactive to halogens and can easily form polyhalogenated derivatives, reaction conditions can be controlled to achieve selective monohalogenation. mdpi.comchemsynthesis.comoecd.org
Positional Isomerism in Pyrrole Chemistry and its Implications
Positional isomerism refers to compounds that have the same molecular formula but differ in the position of a functional group on the carbon skeleton. In pyrrole chemistry, the position of substituents on the ring profoundly influences the molecule's properties and reactivity. As noted, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting reaction intermediate. google.comworktribe.com
However, the regioselectivity of these reactions can be altered. For example, placing a large, sterically hindering protecting group on the nitrogen atom can block the α-positions, directing incoming electrophiles to the less reactive β-positions (C3 and C4). worktribe.com The nature of the electrophile and the presence of other substituents on the pyrrole ring also play a crucial role in determining the final position of substitution. worktribe.com This ability to direct substituents to specific positions is a powerful tool for chemists, enabling the synthesis of a wide array of specifically functionalized pyrrole derivatives for various applications. worktribe.com The isomerization of the pyrrole ring itself is a complex process that can proceed through high-energy intermediates. researchgate.net
Overview of the Compound: 1H-Pyrrole-2-carbonitrile, 5-chloro-
1H-Pyrrole-2-carbonitrile, 5-chloro- is a specific example of a halogenated pyrrole. It features a pyrrole ring substituted with a nitrile (-C≡N) group at the C2 position and a chlorine atom at the C5 position.
While detailed research publications specifically documenting the synthesis and reactivity of 1H-Pyrrole-2-carbonitrile, 5-chloro- are not abundant in publicly available literature, its synthesis can be inferred from established methods in pyrrole chemistry. A plausible route would involve the direct electrophilic chlorination of the parent compound, 1H-pyrrole-2-carbonitrile. This reaction would likely employ a chlorinating agent such as N-chlorosuccinimide (NCS), a reagent commonly used for the monochlorination of activated aromatic and heterocyclic rings. chemsynthesis.com The presence of the electron-withdrawing nitrile group at the C2 position would direct the incoming electrophile (Cl+) to the electron-rich C5 position.
Below are the known chemical properties of the compound.
| Property | Value | Source |
| CAS Number | 827342-90-5 | bldpharm.com |
| Molecular Formula | C₅H₃ClN₂ | worktribe.com |
| Molecular Weight | 126.54 g/mol | worktribe.com |
This compound, as a functionalized halogenated pyrrole, represents a potentially useful building block for the synthesis of more complex molecules in fields like pharmaceuticals and materials science.
Structure
3D Structure
Properties
CAS No. |
827342-90-5 |
|---|---|
Molecular Formula |
C5H3ClN2 |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
5-chloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2/c6-5-2-1-4(3-7)8-5/h1-2,8H |
InChI Key |
IUTIGODGLLFLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)Cl)C#N |
Origin of Product |
United States |
Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Organic Transformations
5-Chloro-1H-pyrrole-2-carbonitrile and its close derivatives are pivotal intermediates in multi-step organic syntheses, particularly in the pharmaceutical industry. The chlorine atom at the 5-position can be readily displaced or removed, and the nitrile group at the 2-position can be converted into a variety of other functional groups, such as aldehydes, amines, or carboxylic acids.
A significant example of its utility is demonstrated in the synthesis of intermediates for modern pharmaceuticals. A structurally similar compound, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile, is a key intermediate in an efficient synthetic route to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a component for the drug Vonoprazan. google.com In this process, the chloro group is selectively removed through catalytic dechlorination, a common transformation for aryl chlorides. google.com This highlights the role of the chlorine atom as a temporary directing group or a handle that is removed in a later synthetic step.
Furthermore, the N-methylated analog, 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile, has been identified as a crucial building block in the development of progesterone receptor (PR) modulators. The specific substitution pattern on the pyrrole (B145914) ring, including the chloro group, is integral to achieving high binding affinity and metabolic stability in the final drug candidates.
| Transformation | Reagents/Catalyst | Resulting Functional Group | Reference Example |
|---|---|---|---|
| Catalytic Dechlorination | Pd-C / H₂ | C-H (removal of chlorine) | Synthesis of a Vonoprazan intermediate google.com |
| Nitrile Reduction | Raney-Ni / H₂ | Aldehyde (-CHO) | Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde google.com |
| N-Alkylation | Methylating Agent | N-CH₃ | Synthesis of PR modulator precursors |
Building Block for Diverse Heterocyclic Systems
The reactivity of 5-chloro-1H-pyrrole-2-carbonitrile makes it an excellent starting material for constructing more complex, fused heterocyclic systems. The pyrrole core acts as a scaffold upon which other rings can be built through reactions involving the chloro and cyano substituents, as well as the N-H bond of the pyrrole ring.
Research on the related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, illustrates the potential of such scaffolds. This molecule was investigated as a precursor in the formation of a complex tricyclic system, 4,8-dichloropyrrolo[2′,1′:2,3]imidazo[4,5-c]- researchgate.netsemanticscholar.orgthiadiazine-6,7-dicarbonitrile. mdpi.com The reaction involved the in-situ generation of the chloropyrrole which then reacted with another heterocyclic compound to form the fused structure. mdpi.com Although this involves a more functionalized pyrrole, it demonstrates a synthetic strategy where the chloropyrrole core is essential for the annulation process leading to novel, polycyclic aromatic systems. The presence of both a nucleophilic site (the pyrrole nitrogen) and electrophilic carbon centers allows for a range of cyclization strategies.
Precursor for Advanced Organic Materials (e.g., dyes, polymers)
Pyrrole-containing compounds are foundational to the development of various organic materials, including dyes and conductive polymers. semanticscholar.orgnih.gov The specific functional groups on 5-chloro-1H-pyrrole-2-carbonitrile provide a means to tune the electronic and physical properties of these materials.
A closely related derivative, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been explicitly used as a scaffold for the synthesis of ylidene dyes. mdpi.com These dyes were developed for applications in color photography, indicating that the chloropyrrole framework can be integrated into larger conjugated systems responsible for color. mdpi.com The electron-withdrawing nature of the nitrile group and the influence of the chlorine atom can significantly impact the absorption spectrum of the resulting dye molecule.
In the realm of polymer science, pyrrole is the monomer for polypyrrole, a well-known conducting polymer. mdpi.com Functionalized pyrroles like 5-chloro-1H-pyrrole-2-carbonitrile can be explored as monomers or co-monomers to create novel polymers with modified properties. The chloro and cyano substituents can alter the polymerization process and influence the final polymer's conductivity, solubility, and stability, opening avenues for creating materials for sensors, antistatic coatings, and other electronic applications.
Design and Synthesis of Chemically Modified Pyrroles for Specific Chemical Properties
The targeted modification of the 5-chloro-1H-pyrrole-2-carbonitrile scaffold is a key strategy for developing molecules with specific, desired properties, particularly for biological applications. By selectively altering the functional groups, chemists can fine-tune a molecule's size, shape, and electronic distribution to optimize its interaction with biological targets.
This principle is evident in the synthesis of potential insecticides. Various 5-aryl-1H-pyrrole-3-carbonitriles, including a 5-(4-chlorophenyl) derivative, have been synthesized and evaluated for their biological activity. nih.gov The presence and position of substituents on the pyrrole and phenyl rings are critical for toxicological effects.
Similarly, in the development of progesterone receptor modulators based on the 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile core, the chloro and methyl groups were found to enhance metabolic stability and binding affinity to the target receptor. The synthesis of various analogs allows for the establishment of structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. The ability to perform transformations such as catalytic dechlorination or nitrile reduction further expands the range of accessible derivatives from this versatile starting material. google.com
| Pyrrole Precursor Type | Application Area | Synthesized Compound Class | Reference |
|---|---|---|---|
| Chloro-aryl-pyrrole-carbonitrile | Pharmaceuticals | Drug Intermediates (Vonoprazan) | google.com |
| Chloro-methyl-pyrrole-carbonitrile | Pharmaceuticals | Progesterone Receptor Modulators | |
| Amino-chloro-pyrrole-dicarbonitrile | Materials Science | Ylidene Dyes (Color Photography) | mdpi.com |
| Chloro-phenyl-pyrrole-carbonitrile | Agrochemicals | Insecticidal Agents | nih.gov |
| Amino-chloro-pyrrole-dicarbonitrile | Organic Synthesis | Fused Polycyclic Heterocycles | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common synthesis involves chlorination and cyanation of pyrrole derivatives. For example, 5-chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile can be synthesized by reacting precursors in dichloromethane with NaOH and H₂O₂ under controlled conditions to avoid excessive foaming . Key factors include:
- Temperature : Room temperature for stability of intermediates.
- Catalyst : Tetrabutylammonium hydrosulfate enhances reaction efficiency.
- Oxidizing Agent : H₂O₂ (30%) is critical for cyanation but requires careful addition.
- Table : Typical reaction conditions and yields:
| Precursor | Solvent | Catalyst | Oxidizing Agent | Yield (%) |
|---|---|---|---|---|
| 5-Chloro-1H-pyrrole | CH₂Cl₂ | Tetrabutylammonium hydrosulfate | H₂O₂ (30%) | ~75-80 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-chloro-1H-pyrrole-2-carbonitrile?
- Methodological Answer :
- FTIR : Identifies nitrile (C≡N) stretches near 2213 cm⁻¹ and C-Cl bonds at ~550-650 cm⁻¹ .
- NMR : ¹H NMR shows pyrrole ring protons (δ 6.8–7.2 ppm), while ¹³C NMR confirms nitrile carbon at ~115 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at 153.02 Da) .
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Q. What safety protocols are critical when handling 5-chloro-1H-pyrrole-2-carbonitrile in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize nitrile-containing waste with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of 5-chloro-1H-pyrrole-2-carbonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example:
- Cl-C Bond Length : ~1.73 Å, confirming substitution at the 5-position.
- Torsion Angles : Analyze planarity of the pyrrole ring for conjugation effects .
- Software Workflow : Process data with WinGX for structure solution and ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What computational methods predict the reactivity and electronic properties of 5-chloro-1H-pyrrole-2-carbonitrile?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to identify electrophilic sites (e.g., C-3 position) .
- MD Simulations : Assess solvation effects in polar solvents (e.g., DMSO) using AMBER or GROMACS .
Q. How can contradictory bioactivity data for 5-chloro-1H-pyrrole-2-carbonitrile derivatives be reconciled?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., antimicrobial vs. cytotoxic activity) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 5-Cl vs. 5-Me) on target binding .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies .
Q. What strategies optimize the regioselective functionalization of 5-chloro-1H-pyrrole-2-carbonitrile for drug discovery?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -SO₂Ph) to guide C-H activation at C-3 or C-4 positions .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ achieve arylations at C-5 .
- Table : Functionalization outcomes under varying catalysts:
| Reaction Type | Catalyst | Regioselectivity | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | C-5 > C-3 | 65 |
| Ullmann Coupling | CuI | C-3 > C-5 | 52 |
Methodological Framework for Research Design
Q. How to design a robust study investigating the mechanism of action of 5-chloro-1H-pyrrole-2-carbonitrile derivatives?
- Methodological Answer :
- Hypothesis : Link electronic properties (e.g., nitrile dipole) to enzyme inhibition.
- Controls : Use non-chlorinated analogs (e.g., 5-methyl derivatives) as negative controls .
- Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .
- Data Integration : Apply cheminformatics tools (e.g., KNIME) to correlate computational and experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
